![molecular formula C13H27N3O2 B7721091 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1014613-31-0](/img/structure/B7721091.png)
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
描述
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a piperidine ring and a carbamate group, allows it to participate in a variety of chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with carbamoylating agents. One common method is the reaction of 1-(2-aminoethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
科学研究应用
Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate for the preparation of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs that may act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders or infectious diseases.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable carbamate linkages makes it valuable in the production of durable and resilient materials.
作用机制
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the carbamate group can form covalent bonds with active site residues. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid isopropyl ester
Uniqueness: The tert-butyl ester variant of the compound is unique due to its steric bulk, which can influence its reactivity and interactions with molecular targets. This bulkiness can enhance the compound’s stability and selectivity in certain reactions, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
属性
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-10,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADLIWBCFERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653017 | |
| Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-31-0 | |
| Record name | tert-Butyl {[1-(2-aminoethyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7721013.png)
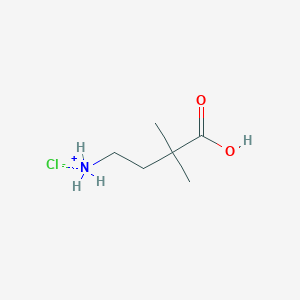
![cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B7721026.png)
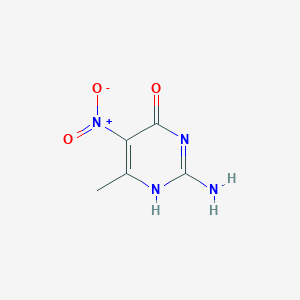
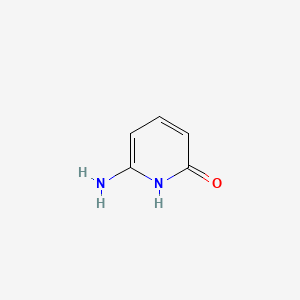
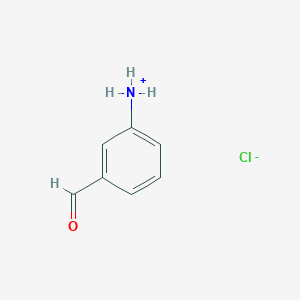
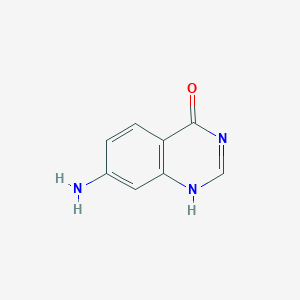
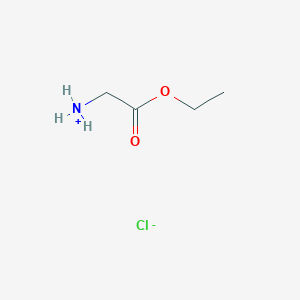
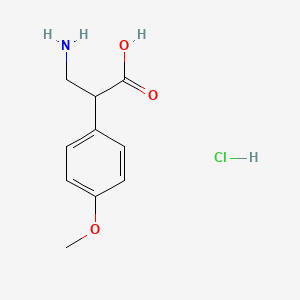
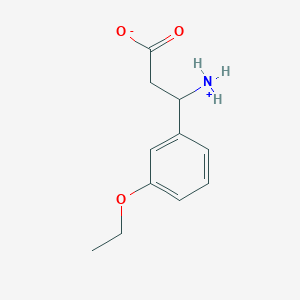
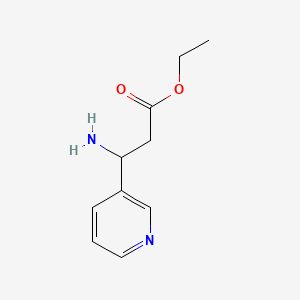
![[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride](/img/structure/B7721085.png)
![(3R)-3-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7721092.png)
![2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B7721097.png)
